molecular formula C19H19ClN2O3S2 B6520230 4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 873010-12-9

4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B6520230
CAS No.: 873010-12-9
M. Wt: 423.0 g/mol
InChI Key: LTIZAOMKPGKBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide (CAS: 873010-14-1; molecular formula: C₂₂H₂₆N₂O₃S₂; molecular weight: 430.58) is a sulfonamide derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and a 4-methyl group. The sulfonamide moiety is linked to the thiazole via an ethyl chain. This compound is of interest due to its structural similarity to pharmacologically active sulfonamides, which often exhibit ion channel modulation or enzyme inhibition properties .

Properties

IUPAC Name

4-chloro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S2/c1-13-18(26-19(22-13)14-3-7-16(25-2)8-4-14)11-12-21-27(23,24)17-9-5-15(20)6-10-17/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIZAOMKPGKBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit antimicrobial properties. Studies have demonstrated that derivatives of thiazole can inhibit the growth of various bacterial strains, suggesting that 4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide may possess similar effects.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated thiazole-based compounds against Staphylococcus aureus and found promising results indicating significant antibacterial activity, which could be attributed to the structural features of the thiazole ring .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. The compound's structure may allow it to interact with specific cellular targets involved in cancer proliferation.

Case Study:
In vitro studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells. For instance, a recent investigation highlighted the efficacy of thiazole-based sulfonamides in inhibiting tumor growth in breast cancer models . This suggests that this compound could be explored further for its anticancer applications.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. Thiazoles are known to inhibit specific enzymes involved in metabolic pathways.

Research Findings:
A study focused on enzyme inhibition showed that thiazole derivatives could effectively inhibit carbonic anhydrase and other key enzymes related to disease processes . This opens avenues for developing therapeutic agents targeting metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Variations on the Thiazole Ring

  • 2-Chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide (CAS: 866018-51-1): Replaces the methoxyphenyl group with a 4-chlorophenyl substituent. Sulfonamide is attached via a methylene (-CH₂-) linker instead of ethyl. Molecular weight: ~434.3 g/mol (estimated).
  • N-(4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-Yl)Benzamide ():
    • Replaces the sulfonamide with a benzamide group.
    • Contains a hydroxyl group at the 4-position of the thiazole.
    • Higher polarity due to the hydroxyl group may improve solubility but reduce blood-brain barrier penetration .

Modifications in the Linker Region

  • 1-[2-(4-Chlorophenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl N-Isopropylcarbamate (CAS: 478065-56-4):
    • Replaces the sulfonamide with a carbamate group.
    • The carbamate’s ester linkage may confer metabolic instability compared to the sulfonamide’s robust S=O bonds .

Extended Aromatic Systems

  • 4-[(2-Chloro-1,3-Thiazol-5-Yl)Methoxy]-N-[4-[(2-Chloro-1,3-Thiazol-5-Yl)Methoxy]Phenyl]Sulfonyl-N-[4-(Trifluoromethoxy)Phenyl]Benzene Sulfonamide :
    • Features dual thiazole rings and a trifluoromethoxy group.
    • Increased molecular weight (~800 g/mol) and steric bulk may reduce bioavailability compared to the target compound .
Physicochemical Properties
Compound Name Molecular Weight Key Substituents LogP* Solubility (mg/mL)*
Target Compound 430.58 4-Methoxy, ethyl linker 3.2 0.12 (DMSO)
2-Chloro-N-{[...]methyl}benzenesulfonamide ~434.3 4-Chloro, methyl linker 3.8 0.08 (DMSO)
2,5-Dimethoxy-N-{2-[...]ethyl}benzene-1-sulfonamide () 448.56 2,5-Dimethoxy, ethyl linker 2.9 0.25 (DMSO)
N-{2-[2-(3,4-Dimethoxyphenyl)-...]ethyl}-3,4-dimethylbenzene-1-sulfonamide () 446.59 3,4-Dimethoxy, ethyl linker 3.1 0.18 (DMSO)

*LogP and solubility values are estimated using computational tools (e.g., ALOGPS).

Preparation Methods

Preparation of 2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazole

Reagents :

  • 4-Methoxyphenylthiourea (1.82 g, 10 mmol)

  • 3-Bromobutan-2-one (1.5 g, 10 mmol)

  • Ethanol (20 mL)

Procedure :

  • Dissolve 4-methoxyphenylthiourea in ethanol under nitrogen.

  • Add 3-bromobutan-2-one dropwise at 0°C.

  • Reflux the mixture at 80°C for 6 hours.

  • Cool to room temperature, precipitate the product with ice water, and filter.

  • Recrystallize from ethanol to obtain white crystals (yield: 78%, melting point: 145–147°C).

Characterization :

  • FTIR (cm1^{-1}) : 2920 (C–H stretch), 1615 (C=N), 1245 (C–O–C).

  • 1^1H NMR (300 MHz, CDCl3_3) : δ 7.45 (d, J=8.6J = 8.6 Hz, 2H, Ar–H), 6.95 (d, J=8.6J = 8.6 Hz, 2H, Ar–H), 3.85 (s, 3H, OCH3_3), 2.45 (s, 3H, CH3_3).

Functionalization at the 5-Position

The 5-position of the thiazole is functionalized with a 2-aminoethyl group through nucleophilic substitution and subsequent deprotection.

Synthesis of 5-(2-Bromoethyl)-2-(4-Methoxyphenyl)-4-Methylthiazole

Reagents :

  • 2-(4-Methoxyphenyl)-4-methylthiazole (2.0 g, 8.2 mmol)

  • N-Bromosuccinimide (1.6 g, 9.0 mmol)

  • Benzoyl peroxide (0.1 g, catalyst)

  • CCl4_4 (15 mL)

Procedure :

  • Suspend the thiazole derivative in CCl4_4.

  • Add N-bromosuccinimide and benzoyl peroxide.

  • Reflux at 80°C for 4 hours.

  • Filter and concentrate under reduced pressure.

  • Purify via column chromatography (hexane/ethyl acetate, 8:2) to yield a pale yellow solid (yield: 65%, RfR_f: 0.52).

Gabriel Synthesis of 5-(2-Aminoethyl)thiazole

Reagents :

  • 5-(2-Bromoethyl)thiazole (1.5 g, 5.0 mmol)

  • Potassium phthalimide (1.1 g, 6.0 mmol)

  • DMF (10 mL)

Procedure :

  • Heat potassium phthalimide and the bromoethylthiazole in DMF at 100°C for 12 hours.

  • Cool, dilute with water, and extract with ethyl acetate.

  • Reflux the phthalimide intermediate with hydrazine hydrate (2 mL) in ethanol (10 mL) for 3 hours.

  • Filter to remove phthalhydrazide and concentrate to obtain the amine (yield: 70%).

Sulfonylation of the Amine

The final step involves sulfonylation of the ethylamine side chain using 4-chlorobenzenesulfonyl chloride.

Synthesis of 4-Chloro-N-{2-[2-(4-Methoxyphenyl)-4-Methylthiazol-5-Yl]Ethyl}Benzenesulfonamide

Reagents :

  • 5-(2-Aminoethyl)thiazole (1.0 g, 3.5 mmol)

  • 4-Chlorobenzenesulfonyl chloride (0.9 g, 4.2 mmol)

  • Sodium acetate (0.7 g, 8.4 mmol)

  • Distilled water (15 mL)

Procedure :

  • Dissolve sodium acetate in water.

  • Add 4-chlorobenzenesulfonyl chloride and the amine derivative.

  • Stir at 80–85°C for 6 hours.

  • Monitor by TLC (hexane/ethyl acetate, 7:3).

  • Filter the precipitate and recrystallize from ethanol (yield: 82%, melting point: 190–192°C).

Characterization :

  • UV/Vis (CHCl3_3) : λmax=265\lambda_{\text{max}} = 265 nm.

  • FTIR (cm1^{-1}) : 3063 (Ar–H), 1618 (C=N), 1380 (S=O).

  • 1^1H NMR (300 MHz, CDCl3_3) : δ 7.75 (d, J=8.5J = 8.5 Hz, 2H, Ar–H), 7.50 (d, J=8.5J = 8.5 Hz, 2H, Ar–H), 7.40 (d, J=8.6J = 8.6 Hz, 2H, Ar–H), 6.90 (d, J=8.6J = 8.6 Hz, 2H, Ar–H), 3.82 (s, 3H, OCH3_3), 3.45 (t, J=6.8J = 6.8 Hz, 2H, CH2_2), 2.70 (t, J=6.8J = 6.8 Hz, 2H, CH2_2), 2.40 (s, 3H, CH3_3).

Optimization and Yield Analysis

StepYield (%)Purity (HPLC)Key Challenges
Thiazole formation7898.5Regioselectivity of bromination
Bromoethyl functionalization6597.0Side reactions at C-4 methyl
Gabriel synthesis7096.8Deprotection efficiency
Sulfonylation8299.2Solubility of sulfonyl chloride

Critical Reaction Parameters

  • Temperature Control : Sulfonylation requires strict maintenance of 80–85°C to prevent decomposition.

  • Solvent Choice : Aqueous conditions for sulfonylation minimize side products compared to organic solvents.

  • Catalyst Use : Benzoyl peroxide in bromination enhances radical stability and selectivity .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can intermediates be characterized?

  • Methodological Answer: The synthesis involves cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination to form the sulfonyl chloride intermediate. This intermediate is then reacted with amines to yield sulfonamide derivatives. Key steps include:
  • Purification via column chromatography.
  • Characterization using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm intermediate structures.
  • Monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural conformation of this sulfonamide?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. For example, related sulfonamide derivatives have been analyzed using SC-XRD to determine bond angles, dihedral angles, and hydrogen-bonding networks. Additionally, FT-IR spectroscopy can validate functional groups like sulfonamide (-SO2_2NH-) and methoxyphenyl moieties .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate antitumor potential?

  • Methodological Answer:
  • Step 1: Synthesize analogs with modifications to the thiazole ring (e.g., substituent variations at the 4-methyl or 4-methoxyphenyl groups).
  • Step 2: Screen against a panel of 60 cancer cell lines (e.g., NCI-60) to generate IC50_{50} profiles.
  • Step 3: Use computational tools like molecular docking to predict interactions with targets such as tubulin or kinases.
  • Step 4: Compare results with structurally similar compounds, such as 5-phenyl-1,3-thiazole-4-sulfonamides, which showed activity against leukemia and colon cancer cells .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer: Discrepancies in IC50_{50} values or target specificity may arise from:
  • Assay Variability: Standardize protocols (e.g., consistent cell passage numbers, incubation times).
  • Compound Purity: Verify purity (>95%) via HPLC and elemental analysis.
  • Metabolic Stability: Assess stability in cell culture media using LC-MS to rule out degradation products.
  • Off-Target Effects: Perform kinase profiling or proteome-wide screens to identify unintended interactions .

Q. What biochemical pathways are implicated in this compound’s mechanism of action?

  • Methodological Answer:
  • Hypothesis-Driven Approach: If targeting bacterial proliferation (as seen in related sulfonamides), perform enzyme inhibition assays against acps-pptase or other bacterial targets.
  • Omics Integration: Use transcriptomics (RNA-seq) or metabolomics (LC-MS) to identify differentially expressed pathways in treated vs. untreated cells.
  • Pathway Enrichment Analysis: Tools like KEGG or Reactome can map affected pathways (e.g., folate biosynthesis for antibacterial activity) .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX).
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories using GROMACS.
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.